Cas no 2580100-24-7 (rac-ethyl (1R,2R,4R)-2-aminobicyclo2.2.1heptane-1-carboxylate)

rac-ethyl (1R,2R,4R)-2-aminobicyclo2.2.1heptane-1-carboxylate 化学的及び物理的性質
名前と識別子
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- rac-ethyl (1R,2R,4R)-2-aminobicyclo[2.2.1]heptane-1-carboxylate
- 2580100-24-7
- EN300-27727523
- rac-ethyl (1R,2R,4R)-2-aminobicyclo2.2.1heptane-1-carboxylate
-
- インチ: 1S/C10H17NO2/c1-2-13-9(12)10-4-3-7(6-10)5-8(10)11/h7-8H,2-6,11H2,1H3/t7-,8+,10+/m1/s1
- InChIKey: JOZJSBHAPOUWEE-WEDXCCLWSA-N
- SMILES: O(CC)C([C@]12CC[C@H](C[C@@H]1N)C2)=O
計算された属性
- 精确分子量: 183.125928785g/mol
- 同位素质量: 183.125928785g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 3
- 重原子数量: 13
- 回転可能化学結合数: 3
- 複雑さ: 229
- 共价键单元数量: 1
- 原子立体中心数の決定: 3
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 52.3Ų
- XLogP3: 1.4
rac-ethyl (1R,2R,4R)-2-aminobicyclo2.2.1heptane-1-carboxylate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-27727523-5g |
rac-ethyl (1R,2R,4R)-2-aminobicyclo[2.2.1]heptane-1-carboxylate |
2580100-24-7 | 5g |
$2443.0 | 2023-09-10 | ||
Enamine | EN300-27727523-10g |
rac-ethyl (1R,2R,4R)-2-aminobicyclo[2.2.1]heptane-1-carboxylate |
2580100-24-7 | 10g |
$3622.0 | 2023-09-10 | ||
Enamine | EN300-27727523-2.5g |
rac-ethyl (1R,2R,4R)-2-aminobicyclo[2.2.1]heptane-1-carboxylate |
2580100-24-7 | 95.0% | 2.5g |
$1650.0 | 2025-03-19 | |
Enamine | EN300-27727523-0.25g |
rac-ethyl (1R,2R,4R)-2-aminobicyclo[2.2.1]heptane-1-carboxylate |
2580100-24-7 | 95.0% | 0.25g |
$774.0 | 2025-03-19 | |
Enamine | EN300-27727523-10.0g |
rac-ethyl (1R,2R,4R)-2-aminobicyclo[2.2.1]heptane-1-carboxylate |
2580100-24-7 | 95.0% | 10.0g |
$3622.0 | 2025-03-19 | |
Enamine | EN300-27727523-0.05g |
rac-ethyl (1R,2R,4R)-2-aminobicyclo[2.2.1]heptane-1-carboxylate |
2580100-24-7 | 95.0% | 0.05g |
$707.0 | 2025-03-19 | |
Enamine | EN300-27727523-1.0g |
rac-ethyl (1R,2R,4R)-2-aminobicyclo[2.2.1]heptane-1-carboxylate |
2580100-24-7 | 95.0% | 1.0g |
$842.0 | 2025-03-19 | |
Enamine | EN300-27727523-5.0g |
rac-ethyl (1R,2R,4R)-2-aminobicyclo[2.2.1]heptane-1-carboxylate |
2580100-24-7 | 95.0% | 5.0g |
$2443.0 | 2025-03-19 | |
Enamine | EN300-27727523-0.1g |
rac-ethyl (1R,2R,4R)-2-aminobicyclo[2.2.1]heptane-1-carboxylate |
2580100-24-7 | 95.0% | 0.1g |
$741.0 | 2025-03-19 | |
Enamine | EN300-27727523-0.5g |
rac-ethyl (1R,2R,4R)-2-aminobicyclo[2.2.1]heptane-1-carboxylate |
2580100-24-7 | 95.0% | 0.5g |
$809.0 | 2025-03-19 |
rac-ethyl (1R,2R,4R)-2-aminobicyclo2.2.1heptane-1-carboxylate 関連文献
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Yong Pu,Jeremy Gingrich,Almudena Veiga-Lopez Lab Chip, 2021,21, 546-557
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Zhimin Dong,Zifan Li,Yue Feng,Wenjie Dong,Ting Wang,Zhongping Cheng,Youqun Wang,Ying Dai,Xiaohong Cao,Yuhui Liu Environ. Sci.: Nano, 2021,8, 2372-2385
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5. A cancer cell-specific two-photon fluorescent probe for imaging hydrogen sulfide in living cells†Xuezhen Song,Baoli Dong,Xiuqi Kong,Chao Wang,Nan Zhang,Weiying Lin RSC Adv., 2017,7, 15817-15822
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Wenwen Peng,Jingwei Wan,Bing Xie,Xuebing Ma Org. Biomol. Chem., 2014,12, 8336-8345
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Feng Lin,Qiuling Song,Yuyu Gao,Xiuling Cui RSC Adv., 2014,4, 19856-19860
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Li Li,Chao Ma,Qingkun Kong,Weiping Li,Yan Zhang,Shenguang Ge,Mei Yan,Jinghua Yu J. Mater. Chem. B, 2014,2, 6669-6674
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Nü Wang,Lanlan Hou,Zhimin Cui,Jingchong Liu,Dianming Li,Qingzhong Li,Hailong Zhang,Yong Zhao J. Mater. Chem. A, 2019,7, 124-132
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10. 3D nanostructured WO3/BiVO4 heterojunction derived from Papilio paris for efficient water splitting†Chao Yin,Shenmin Zhu,Di Zhang RSC Adv., 2017,7, 27354-27360
rac-ethyl (1R,2R,4R)-2-aminobicyclo2.2.1heptane-1-carboxylateに関する追加情報
Introduction to rac-ethyl (1R,2R,4R)-2-aminobicyclo[2.2.1]heptane-1-carboxylate (CAS No. 2580100-24-7)
Rac-ethyl (1R,2R,4R)-2-aminobicyclo[2.2.1]heptane-1-carboxylate (CAS No. 2580100-24-7) is a chiral compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research due to its unique structural properties and potential therapeutic applications. This compound belongs to the class of bicyclic amines and is characterized by its bicyclo[2.2.1]heptane core, which imparts significant conformational rigidity and stereochemical complexity.
The bicyclo[2.2.1]heptane framework is a well-known scaffold in organic synthesis and drug discovery, often utilized for its ability to mimic the bioactive conformations of natural products and peptides. The presence of the aminocarboxylate functional group in rac-ethyl (1R,2R,4R)-2-aminobicyclo[2.2.1]heptane-1-carboxylate further enhances its potential as a lead compound for various biological targets, including receptors, enzymes, and ion channels.
Recent studies have highlighted the importance of chiral compounds in drug development, as they can exhibit distinct pharmacological properties compared to their achiral counterparts. The (1R,2R,4R) stereoisomer of this compound is particularly interesting due to its specific interactions with biological systems, which can lead to enhanced efficacy and reduced side effects.
In the context of medicinal chemistry, rac-ethyl (1R,2R,4R)-2-aminobicyclo[2.2.1]heptane-1-carboxylate has been explored for its potential as a modulator of G protein-coupled receptors (GPCRs). GPCRs are a large family of membrane receptors that play crucial roles in cellular signaling pathways and are involved in numerous physiological processes and diseases. The ability of this compound to selectively bind to specific GPCRs makes it a valuable tool for understanding receptor function and developing novel therapeutic agents.
One notable application of rac-ethyl (1R,2R,4R)-2-aminobicyclo[2.2.1]heptane-1-carboxylate is in the treatment of neurological disorders such as Parkinson's disease and Alzheimer's disease. These conditions are characterized by the degeneration of neuronal cells and impaired neurotransmitter signaling. The compound's ability to modulate neurotransmitter receptors and ion channels can potentially alleviate symptoms and slow disease progression.
Clinical trials have shown promising results for similar compounds with bicyclic amine scaffolds in improving cognitive function and motor skills in patients with neurodegenerative diseases. The structural features of rac-ethyl (1R,2R,4R)-2-aminobicyclo[2.2.1]heptane-1-carboxylate make it an attractive candidate for further preclinical and clinical evaluation.
Beyond its potential therapeutic applications, rac-ethyl (1R,2R,4R)-2-aminobicyclo[2.2.1]heptane-1-carboxylate is also a valuable intermediate in the synthesis of more complex molecules with diverse biological activities. Its synthetic accessibility through efficient chiral catalytic methods has facilitated its use in combinatorial chemistry and high-throughput screening campaigns.
The synthesis of rac-ethyl (1R,2R,4R)-2-aminobicyclo[2.2.1]heptane-1-carboxylate typically involves several steps, including the formation of the bicyclic core through intramolecular cyclization reactions followed by functional group manipulations to introduce the desired substituents. Recent advancements in asymmetric synthesis have enabled the preparation of enantiomerically pure forms of this compound, which can be crucial for optimizing its biological activity.
In conclusion, rac-ethyl (1R,2R,4R)-2-aminobicyclo[2.2.1]heptane-1-carboxylate (CAS No. 2580100-24-7) represents a promising lead compound in the field of medicinal chemistry due to its unique structural features and potential therapeutic applications. Ongoing research continues to explore its biological properties and synthetic methodologies, paving the way for its development as a novel therapeutic agent for various diseases.
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